2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heteroatoms
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
This could involve binding to a specific site on the target protein or enzyme, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to downstream effects such as modulation of signal transduction, alteration of gene expression, and changes in cellular metabolism .
Result of Action
Similar compounds have been reported to have a range of effects at the molecular and cellular level, including modulation of protein function, alteration of cellular signaling pathways, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 2-(thiophen-2-yl)pyridine derivative.
Sulfonamide Formation: The next step involves the reaction of the pyridine derivative with a sulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Chlorination: The final step involves the chlorination of the benzenesulfonamide moiety. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Amines, thiols, typically under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its ability to form stable complexes with metal ions.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its binding affinity and electronic properties.
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Lacks the chlorine atom, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of both the thiophene and chlorine substituents in 2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQZEGIXJPHIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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